molecular formula C8H9BrN2O3 B12450775 3-Bromo-2-isopropoxy-5-nitropyridine

3-Bromo-2-isopropoxy-5-nitropyridine

Cat. No.: B12450775
M. Wt: 261.07 g/mol
InChI Key: YFBUZHWKODDJEB-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropoxy-5-nitropyridine is an organic compound with the molecular formula C8H9BrN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, an isopropoxy group at the second position, and a nitro group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isopropoxy-5-nitropyridine can be achieved through several methods. One common approach involves the bromination of 2-isopropoxy-5-nitropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the nitration of 3-bromo-2-isopropoxypyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is conducted at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isopropoxy-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (e.g., ethanol, acetic acid).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, dichloromethane).

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 3-Bromo-2-isopropoxy-5-aminopyridine.

    Oxidation: 3-Bromo-2-oxopropyl-5-nitropyridine.

Scientific Research Applications

3-Bromo-2-isopropoxy-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is often employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives may act as inhibitors or modulators of specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials. It is a valuable intermediate in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-isopropoxy-5-nitropyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-nitropyridine: Similar structure but lacks the isopropoxy group.

    2-Bromo-5-nitropyridine: Similar structure but the bromine atom is at the second position.

    3-Bromo-2-hydroxy-5-nitropyridine: Similar structure but has a hydroxy group instead of an isopropoxy group.

    2-Amino-5-bromo-3-nitropyridine: Similar structure but has an amino group instead of an isopropoxy group.

Uniqueness

3-Bromo-2-isopropoxy-5-nitropyridine is unique due to the presence of both the isopropoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

3-bromo-5-nitro-2-propan-2-yloxypyridine

InChI

InChI=1S/C8H9BrN2O3/c1-5(2)14-8-7(9)3-6(4-10-8)11(12)13/h3-5H,1-2H3

InChI Key

YFBUZHWKODDJEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)[N+](=O)[O-])Br

Origin of Product

United States

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